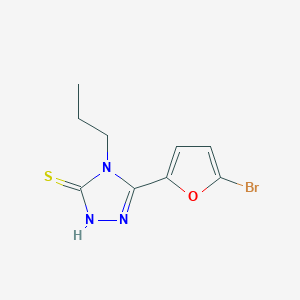
5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a furyl group (a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom), a propyl group (a three-carbon alkyl chain), a 1,2,4-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a thiol group (an -SH group) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furyl and triazole rings, which are aromatic and thus contribute to the compound’s stability. The bromine atom would add significant weight to the molecule and could be involved in various interactions due to its size and polarizability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the electron-rich aromatic rings, the electronegative bromine atom, and the reactive thiol group. These could undergo various chemical reactions, such as electrophilic aromatic substitution or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings, bromine atom, and thiol group could affect its polarity, solubility, boiling/melting points, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Research on the synthesis of heterocyclic compounds based on arylation products of unsaturated compounds highlights the formation of triazolo[3,4-b][1,3,4]thiadiazines, which involve processes related to the synthesis of compounds similar to "5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol" (Obushak et al., 2008).
Antifungal Evaluation : The synthesis and antifungal evaluation of novel triazolylmercaptoacetylthiosemicarbazide and triazolylmercaptomethyl-1,3,4-thiadiazole analogs reveal the potential biological activities of these compounds, indicating the relevance of studying similar triazole derivatives for antimicrobial applications (Terzioğlu Klip et al., 2010).
Biological Activities and Applications
Antibacterial Properties : Studies on nitrofuryl triazolo[3,4-b]-1,3,4-thiadiazines emphasize the antibacterial properties of these compounds, suggesting a potential area of application for "5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol" in developing antibacterial agents (Holla et al., 1994).
Physicochemical Properties and Antibacterial Activity : Research on the physicochemical properties and antibacterial activity of new S-derivatives of similar compounds indicates their potential effectiveness against various microorganisms, supporting the exploration of "5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol" for antimicrobial applications (2020).
Analysis of Biological Activity : An analysis of the relationship between predicted biological activity and the chemical structure of S-derivatives of related compounds reveals their potential for exhibiting antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities, highlighting the importance of further investigation into the biological applications of "5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol" (Bigdan, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(5-bromofuran-2-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3OS/c1-2-5-13-8(11-12-9(13)15)6-3-4-7(10)14-6/h3-4H,2,5H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJYPMPAOHAKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2604999.png)
![3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605002.png)


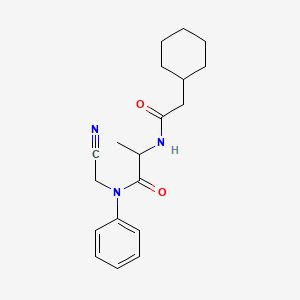
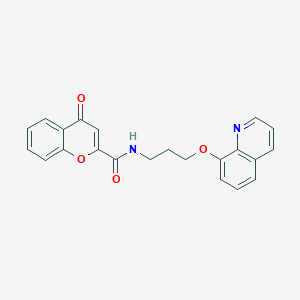
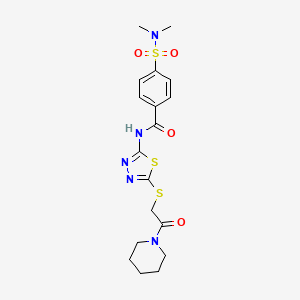

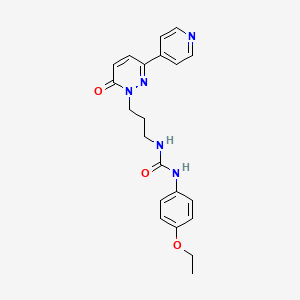
![N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2605013.png)
![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605015.png)
![tert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B2605016.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2605018.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2605019.png)